molecular formula C21H17FN4O4S B2965025 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251633-21-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2965025
CAS No.: 1251633-21-2
M. Wt: 440.45
InChI Key: HSKRKJVSLLAOLK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the benzodioxin and fluorophenylmethyl groups. Common reagents used in these reactions include various sulfonating agents, fluorinating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide include other triazolopyridine sulfonamides with different substituents. Examples include:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the fluorophenylmethyl group, in particular, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-18-4-2-1-3-15(18)12-26(16-5-7-19-20(11-16)30-10-9-29-19)31(27,28)17-6-8-21-24-23-14-25(21)13-17/h1-8,11,13-14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKRKJVSLLAOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N(CC3=CC=CC=C3F)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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